Furo[2,3-c]pyridine-7-carboxylic acid
CAS No.: 190957-81-4
Cat. No.: VC20907962
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![Furo[2,3-c]pyridine-7-carboxylic acid - 190957-81-4](/images/no_structure.jpg)
Specification
CAS No. | 190957-81-4 |
---|---|
Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | furo[2,3-c]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO3/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11) |
Standard InChI Key | CVJJHNQKIHLOTO-UHFFFAOYSA-N |
SMILES | C1=CN=C(C2=C1C=CO2)C(=O)O |
Canonical SMILES | C1=CN=C(C2=C1C=CO2)C(=O)O |
Introduction
Physical and Chemical Properties
Molecular Information
Furo[2,3-c]pyridine-7-carboxylic acid is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 190957-81-4 |
Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | furo[2,3-c]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO3/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11) |
Standard InChIKey | CVJJHNQKIHLOTO-UHFFFAOYSA-N |
SMILES | C1=CN=C(C2=C1C=CO2)C(=O)O |
Canonical SMILES | C1=CN=C(C2=C1C=CO2)C(=O)O |
These molecular characteristics provide essential information for researchers working with this compound and are crucial for its proper identification and characterization in various analytical methods. |
Structural Characteristics
The structural features of Furo[2,3-c]pyridine-7-carboxylic acid include a fused ring system that combines a five-membered furan ring with a six-membered pyridine ring. This heterocyclic arrangement contributes to the compound's chemical reactivity and potential for interactions with biological targets such as proteins and enzymes. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring creates a unique electronic distribution that influences the compound's binding properties. Additionally, the carboxylic acid group at position 7 provides a site for hydrogen bonding and potential derivatization, expanding the compound's utility in medicinal chemistry research.
Synthesis and Preparation
Common Synthetic Routes
The synthesis of Furo[2,3-c]pyridine-7-carboxylic acid typically involves cyclization reactions where appropriate precursors undergo condensation. Multiple synthetic pathways have been developed to prepare this compound, with variations depending on the starting materials and desired modifications. These cyclization approaches often require careful control of reaction conditions to ensure selective formation of the desired furo[2,3-c]pyridine core structure rather than alternative fusion patterns. The development of efficient synthetic routes for this compound remains an area of ongoing research as its potential applications continue to expand.
Hydrolysis of Ester Derivatives
A common method for preparing Furo[2,3-c]pyridine-7-carboxylic acid includes the hydrolysis of ester derivatives like ethyl furo[2,3-c]pyridine-7-carboxylate. This approach allows for the controlled formation of the carboxylic acid group under mild conditions, preserving the integrity of the heterocyclic system. Related compounds such as Furo[2,3-c]pyridine-7-carboxylic acid, 3-bromo-, methyl ester (CAS 224318-44-9) represent modified versions of the core structure that can serve as intermediates in the synthesis process or as independent compounds with distinct properties. The ester intermediates often offer improved handling characteristics and can be further functionalized before conversion to the target carboxylic acid .
Biological Activities and Mechanisms
Role in Cell Signaling Pathways
Furo[2,3-c]pyridine-7-carboxylic acid and its derivatives may act as enzyme inhibitors or modulators by binding to active sites on proteins such as kinases, which play critical roles in cell signaling pathways. This mechanism of action could potentially influence various cellular processes related to disease progression. The compound's ability to interact with specific protein targets is likely due to its unique three-dimensional structure and electronic properties, which allow for specific recognition by biological macromolecules. Understanding these interactions at the molecular level is essential for optimizing the compound's activity and developing more effective derivatives.
Research Applications
Pharmaceutical Research
In pharmaceutical research, Furo[2,3-c]pyridine-7-carboxylic acid serves as an important scaffold for developing novel compounds with potential therapeutic properties. The carboxylic acid group provides a site for derivatization, allowing researchers to create various analogs with modified properties aimed at specific biological targets. These modifications can enhance binding affinity, improve pharmacokinetic properties, or reduce potential side effects. The development of structure-activity relationships for this compound class helps guide rational drug design efforts aimed at specific disease pathways.
Use in Kynurenine Pathway Studies
Furo[2,3-c]pyridine-7-carboxylic acid has been identified in research related to inhibitors of the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. The compound is mentioned in patent literature regarding inhibitors of indoleamine 2,3-dioxygenase-1, indoleamine 2,3-dioxygenase-2, and tryptophan 2,3-dioxygenase, which are enzymes involved in this pathway. Dysregulation of the kynurenine pathway has been implicated in various conditions, including immune suppression, neurological disorders, and cancer progression. Compounds that can modulate this pathway, potentially including Furo[2,3-c]pyridine-7-carboxylic acid and its derivatives, may have therapeutic applications in these areas .
Structure-Activity Relationships
Comparison with Related Compounds
Current and Future Research Directions
Recent Studies
Several studies have explored the pharmacological potential of furopyridines, including Furo[2,3-c]pyridine-7-carboxylic acid. This research has focused on understanding the compound's biological activities and potential applications in various therapeutic areas, particularly those related to protein kinase inhibition and modulation of the kynurenine pathway. The development of more efficient synthetic routes, investigation of structure-activity relationships, and exploration of novel biological targets for this compound class represent active areas of research. These studies contribute to a growing body of knowledge about the compound's potential utility in drug development .
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